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Compound of Interest

Compound Name: Fructose-glutamic acid-13C6

Cat. No.: B15598434

Fructose-Glutamic Acid-13C6: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-glutamic acid, an Amadori rearrangement product, is a key molecule formed during
the Maillard reaction between fructose and glutamic acid. This reaction is fundamental to the
flavor development in cooked foods and also occurs endogenously in biological systems. The
stable isotope-labeled version, Fructose-glutamic acid-13C6, in which the six carbon atoms
of the fructose moiety are replaced with carbon-13, serves as an invaluable tracer for metabolic
research and as an internal standard for quantitative analysis. Its use allows for precise
tracking of the metabolic fate of fructose-amino acid adducts and accurate quantification in
complex matrices, which is crucial for studies in food science, nutrition, and the investigation of
glycation processes in various diseases.

Chemical Structure and Properties

Fructose-glutamic acid-13C6 is structurally similar to its unlabeled counterpart, with the key
difference being the isotopic labeling of the fructose unit. This labeling provides a distinct mass
shift, facilitating its identification and quantification by mass spectrometry without altering its
chemical reactivity.
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Chemical Structure:

e |[UPAC Name: N-(1-Deoxy-D-fructos-1-yl)-L-glutamic acid-13C6

e Molecular Formula: Cs3CeH19NO9[1]

« Canonical SMILES: O[13CH2]--INVALID-LINK----INVALID-LINK----INVALID-LINK----
INVALID-LINK--=0)CCC(0)=0">13C=0

Physicochemical Properties

Quantitative experimental data for the physicochemical properties of Fructose-glutamic acid-

13C6 are not readily available in the literature. The following table summarizes the known

properties of the 13C6-labeled compound and predicted properties of its unlabeled analogue,

N-(1-Deoxy-D-fructos-1-yl)-L-glutamic acid.

Property Value Source
Fructose-glutamic acid-13C6

Molecular Weight 315.23 g/mol [1]
CAS Number 1083053-45-5 [1]
N-(1-Deoxy-D-fructos-1-yl)-L-

glutamic acid (Unlabeled)

Molecular Weight 309.27 g/mol [2]
CAS Number 31105-01-8 [2]
Boiling Point (Predicted) 751.5 +60.0 °C [2][3]
Density (Predicted) 1.571 + 0.06 g/cm?3 [2][3]
pKa (Predicted) 1.97 £0.10 [2]
Solubility Slightly soluble in water [2]

Synthesis of Fructose-Glutamic Acid-13C6
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The synthesis of Fructose-glutamic acid-13C6 is achieved through the Maillard reaction,
specifically via an Amadori rearrangement between D-Fructose-13C6 and L-glutamic acid.

Experimental Protocol: Synthesis

This protocol is adapted from methodologies for the synthesis of related Amadori compounds.
Materials:

D-Fructose-13C6

L-Glutamic acid

Anhydrous methanol

Glacial acetic acid (catalyst)
Procedure:

o Reactant Mixture: Suspend equimolar amounts of D-Fructose-13C6 and L-glutamic acid in
anhydrous methanol in a round-bottom flask.

o Catalyst Addition: Add a catalytic amount of glacial acetic acid to the suspension.

o Reflux: Heat the mixture to reflux with constant stirring. The reaction progress can be
monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS).

e Solvent Removal: Once the reaction is complete, allow the mixture to cool to room
temperature. Remove the methanol under reduced pressure using a rotary evaporator.

 Purification: The resulting residue can be purified using techniques such as column
chromatography on a suitable stationary phase (e.qg., silica gel or a cation-exchange resin) to
isolate the Fructose-glutamic acid-13C6.

o Characterization: Confirm the identity and purity of the synthesized product using Nuclear
Magnetic Resonance (NMR) spectroscopy (*H and 3C NMR) and High-Resolution Mass
Spectrometry (HRMS).
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Signaling Pathways and Biological Relevance

Fructose-glutamic acid, as an Amadori product, is implicated in several biological processes,
primarily related to taste perception and the pathological consequences of advanced glycation
end-product (AGE) formation.

Umami Taste Transduction

Fructose-glutamic acid can contribute to the umami or savory taste. The glutamic acid moiety
of the molecule can interact with the TLR1/T1R3 taste receptor, which is the primary receptor
for umami taste.

Click to download full resolution via product page

Umami taste transduction pathway.

RAGE Signaling Pathway

Amadori products like Fructose-glutamic acid are precursors to Advanced Glycation End-
products (AGEs). AGEs can activate the Receptor for Advanced Glycation End-products
(RAGE), a multi-ligand receptor of the immunoglobulin superfamily. This interaction triggers
intracellular signaling cascades that contribute to oxidative stress, inflammation, and cellular
dysfunction, which are implicated in the pathogenesis of diabetes, atherosclerosis, and
neurodegenerative diseases.
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Experimental Protocols: Quantification by LC-
MS/MS

The accurate quantification of Fructose-glutamic acid in complex biological or food matrices is
typically achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with
a stable isotope-labeled internal standard like Fructose-glutamic acid-13C6.

Sample Preparation (QUEChERS Method)

» Homogenization: Homogenize solid samples to a fine powder or slurry.

e Extraction:

[¢]

Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.

Add a known amount of Fructose-glutamic acid-13C6 as an internal standard.

[¢]

Add 10 mL of water and 10 mL of acetonitrile.

o

o

Add salts (e.g., 4 g MgSOa4 and 1 g NaCl) to induce phase separation.

[¢]

Vortex vigorously and centrifuge.
o Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

o Transfer an aliquot of the upper acetonitrile layer to a microcentrifuge tube containing a d-
SPE sorbent (e.g., Primary Secondary Amine - PSA) to remove interfering matrix
components like organic acids, sugars, and lipids.

o Vortex and centrifuge.

» Final Preparation: Filter the supernatant through a 0.22 um filter before LC-MS/MS analysis.

LC-MS/MS Analysis

o Chromatographic Separation: Use a Hydrophilic Interaction Liquid Chromatography (HILIC)
column for the separation of this polar analyte.
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o Mobile Phase A: Water with 0.1% formic acid

o Mobile Phase B: Acetonitrile with 0.1% formic acid

o Gradient: A typical gradient would start with a high percentage of acetonitrile, gradually
increasing the water content to elute the polar Fructose-glutamic acid.

« Mass Spectrometry Detection:

o lonization Mode: Electrospray lonization (ESI) in positive mode.

o Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

o MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte
and the 13C6-labeled internal standard.

Compound Precursor lon (m/z) Product lon (m/z)
Fructose-glutamic acid 310.1 e.g., 130.1
Fructose-glutamic acid-13C6 316.1 e.g., 136.1

o Quantification: Create a calibration curve by plotting the ratio of the peak area of the analyte
to the peak area of the internal standard against the concentration of the analyte standards.
The concentration of Fructose-glutamic acid in the samples is then determined from this
calibration curve.

Experimental Workflow Diagram
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Workflow for LC-MS/MS analysis.
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Conclusion

Fructose-glutamic acid-13C6 is a critical tool for advanced research in food chemistry,
metabolism, and clinical diagnostics. Its use as a stable isotope-labeled internal standard
enables accurate quantification, while its role as a tracer helps in elucidating the complex
metabolic pathways of Amadori products. Understanding its chemical properties, synthesis, and
biological interactions is essential for professionals in drug development and food science who
are investigating the impacts of the Maillard reaction and glycation on human health and food
quality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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